5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Scientific Research Applications
Antifungal Applications
Quinoline derivatives, including the compound , have demonstrated antifungal properties . Researchers have explored their efficacy against various fungal pathogens, such as Candida species and Aspergillus. The compound’s mechanism of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways.
Antibacterial Potential
The quinoline moiety has been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers have studied its effects on bacterial growth, biofilm formation, and resistance mechanisms. The compound’s structural features may contribute to its antibacterial properties.
Antiviral Studies
Quinoline-based compounds, including the one described, have shown promise as antiviral agents . Their activity against viruses such as herpes simplex virus (HSV), influenza, and human immunodeficiency virus (HIV) has been explored. Mechanisms of action may involve inhibition of viral enzymes or interference with viral replication.
Anticancer Investigations
The quinoline scaffold has attracted attention in cancer research due to its potential anticancer effects . Scientists have evaluated derivatives for their cytotoxicity against various cancer cell lines. The compound’s ability to induce apoptosis, inhibit cell proliferation, or target specific signaling pathways merits further exploration.
Malaria Treatment
Quinoline derivatives historically played a crucial role in treating malaria . While chloroquine (a related compound) was widely used, emerging resistance necessitates the search for novel antimalarial agents. Investigating the compound’s activity against Plasmodium species could provide valuable insights.
Cardiovascular Applications
Some quinoline-based compounds exhibit cardiovascular effects . Researchers have explored their impact on blood pressure regulation, vascular function, and cardiac health. Understanding their mechanisms of action may lead to novel therapeutic strategies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-33-21-12-16-11-17(25(26)27-18(16)14-22(21)34-2)20-13-19(15-7-4-3-5-8-15)28-29(20)23(30)9-6-10-24(31)32/h3-5,7-8,11-12,14,20H,6,9-10,13H2,1-2H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAWPDAIHUNHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid |
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